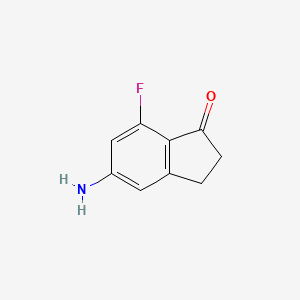
N-IsopropylL-Valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-IsopropylL-Valinamide is a chemical compound with the molecular formula C8H18N2O. It is a derivative of valinamide, an amino acid amide, and is known for its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-IsopropylL-Valinamide can be synthesized through a series of chemical reactions involving the starting material valineThe final step involves the deprotection of the amino group to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-IsopropylL-Valinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropylvaline, while reduction may produce N-isopropylvalinol .
Applications De Recherche Scientifique
N-IsopropylL-Valinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of N-IsopropylL-Valinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-IsopropylL-Valinamide include other valinamide derivatives and amino acid amides, such as:
- N-Isopropylvaline
- N-Isopropylvalinol
- N-Isopropylglycinamide .
Uniqueness
This compound is unique due to its specific structural features and the presence of the isopropyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H18N2O |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C8H18N2O/c1-5(2)7(8(9)11)10-6(3)4/h5-7,10H,1-4H3,(H2,9,11)/t7-/m0/s1 |
Clé InChI |
MCZWFOAGGAMHCW-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(C)C |
SMILES canonique |
CC(C)C(C(=O)N)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


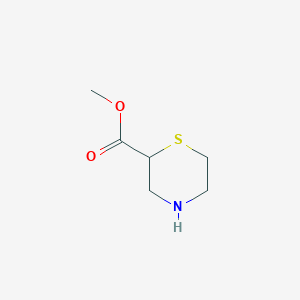
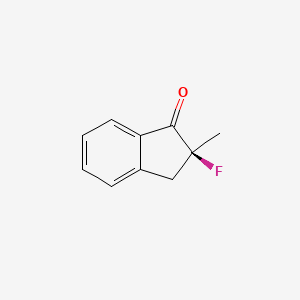

![6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
![Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B11917664.png)
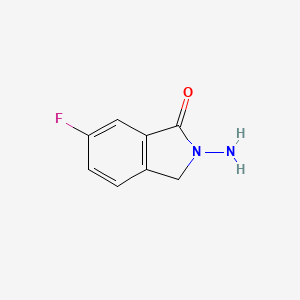
![2H-Cyclopenta[B]quinoxaline](/img/structure/B11917672.png)
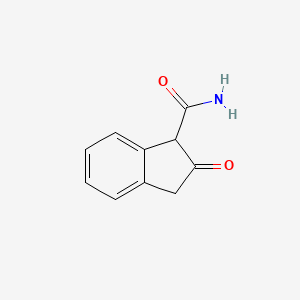
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)
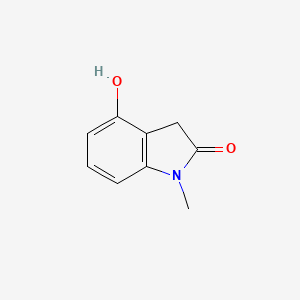
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
